molecular formula C16H19N3O4S B5462991 N-ethyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide

N-ethyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide

Cat. No.: B5462991
M. Wt: 349.4 g/mol
InChI Key: FURPNBPIBIJIOG-UHFFFAOYSA-N
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Description

“N-ethyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide” is a complex organic compound. It contains a benzamide moiety, which is an amide derivative of benzoic acid . It also has a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The compound also contains sulfonyl and ethyl groups.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide moiety would contribute to the planarity of the molecule, while the pyridine ring could introduce some non-planarity. The sulfonyl group is typically trigonal planar, and the ethyl group would add some steric bulk .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide and sulfonyl groups could enhance its solubility in polar solvents. The pyridine ring might contribute to its basicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, particularly if it’s designed to interact with biological systems. For instance, many drugs containing a pyridine ring are used for their basic properties, as the nitrogen in the ring can act as a Lewis base and form a coordinate bond with a Lewis acid .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise in a particular area (such as medicinal chemistry), future work could focus on optimizing its synthesis, studying its mechanism of action, or investigating its pharmacokinetics .

Properties

IUPAC Name

N-ethyl-2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-18-16(20)14-9-13(6-7-15(14)23-2)24(21,22)19-11-12-5-4-8-17-10-12/h4-10,19H,3,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURPNBPIBIJIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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